molecular formula C11H19BrN4O2S B11811574 5-Bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide

5-Bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide

Cat. No.: B11811574
M. Wt: 351.27 g/mol
InChI Key: IJHOLJOSDSKTSD-UHFFFAOYSA-N
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Description

5-Bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide is a brominated pyridine derivative featuring a hydrazinyl group at position 4 and a dipropyl-substituted sulfonamide moiety at position 3. This compound’s structural uniqueness lies in the combination of a bromine atom (electron-withdrawing group), a hydrazinyl substituent (a nucleophilic and reactive group), and bulky dipropyl groups on the sulfonamide nitrogen.

Properties

Molecular Formula

C11H19BrN4O2S

Molecular Weight

351.27 g/mol

IUPAC Name

5-bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide

InChI

InChI=1S/C11H19BrN4O2S/c1-3-5-16(6-4-2)19(17,18)10-8-14-7-9(12)11(10)15-13/h7-8H,3-6,13H2,1-2H3,(H,14,15)

InChI Key

IJHOLJOSDSKTSD-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CN=CC(=C1NN)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that utilize large-scale reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, pH levels, and the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 5-Bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of certain biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Pyridine-Sulfonamide Derivatives

Compound Name Substituents (Position) Molecular Formula Key Structural Features Potential Implications
5-Bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide - Br (C5)
- Hydrazinyl (C4)
- N,N-Dipropyl sulfonamide (C3)
C₁₁H₁₈BrN₃O₂S Reactive hydrazinyl group; bulky sulfonamide Enhanced nucleophilicity; steric hindrance
N-Benzyl-5-bromo-4-hydroxy-N-methylpyridine-3-sulfonamide - Br (C5)
- Hydroxy (C4)
- N-Benzyl-N-methyl sulfonamide (C3)
C₁₄H₁₅BrN₂O₃S Polar hydroxy group; aromatic benzyl substituent Increased hydrophilicity; π-π interactions
5-Bromo-N-(tetrahydro-2H-pyran-4-yl)pyridine-3-sulfonamide - Br (C5)
- N-Tetrahydropyran sulfonamide (C3)
C₁₀H₁₃BrN₂O₃S Cyclic ether substituent; no C4 modification Improved solubility; conformational rigidity
5-Bromo-N-isopropylpyridine-3-sulfonamide - Br (C5)
- N-Isopropyl sulfonamide (C3)
C₈H₁₁BrN₂O₂S Branched alkyl substituent; no C4 modification Moderate steric effects; lipophilic character

Key Comparative Analysis:

Substituent Reactivity :

  • The hydrazinyl group in the target compound (vs. hydroxy in or absence in ) introduces nucleophilic reactivity, making it a candidate for further derivatization (e.g., forming hydrazones or coordinating with metal ions). In contrast, the hydroxy group in may participate in hydrogen bonding, enhancing solubility.

Steric and Electronic Effects :

  • N,N-Dipropyl sulfonamide (target) provides significant steric bulk compared to the smaller isopropyl group in or the rigid tetrahydropyran in . This bulk may hinder interactions with biological targets or reduce crystallization tendencies.
  • The bromine atom (electron-withdrawing) in all compounds likely stabilizes the pyridine ring electronically, affecting aromatic substitution patterns.

Conversely, the dipropyl and benzyl groups in the target compound and , respectively, may increase lipophilicity, impacting membrane permeability in biological systems.

highlights the use of toluenesulfonic acid in dioxane for brominated pyrimidines , suggesting analogous conditions might apply for pyridine derivatives.

Biological Activity

5-Bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C13H19BrN4O2S
  • Molecular Weight : Approximately 351.26 g/mol
  • IUPAC Name : 5-Bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide

The unique structural features of this compound include a bromine atom, a hydrazinyl group, and a sulfonamide moiety attached to a pyridine ring, which contribute to its biological properties.

Synthesis

The synthesis of 5-Bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide typically involves several key steps:

  • Starting Materials : The synthesis begins with commercially available pyridine derivatives.
  • Reagents : Common reagents include bromine for halogenation and hydrazine derivatives for introducing the hydrazinyl group.
  • Conditions : Reactions are usually carried out under optimized conditions (temperature, pH) to maximize yield and purity.

Antimicrobial Activity

Research indicates that 5-Bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide exhibits notable antimicrobial properties. The mechanism of action is believed to involve:

  • Inhibition of Enzymes : The compound may inhibit enzymes crucial for bacterial cell wall synthesis, thus leading to bacterial cell death.

Studies have shown that it is effective against various strains of bacteria, including both Gram-positive and Gram-negative organisms.

Anticancer Potential

In addition to its antimicrobial effects, this compound shows promise in anticancer research. Preliminary findings suggest:

  • Cellular Pathway Modulation : It may affect signaling pathways involved in cell proliferation and apoptosis.

In vitro studies have demonstrated that 5-Bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of 5-Bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
5-Bromo-4-(methylamino)-N,N-dipropylpyridine-3-sulfonamideC13H20BrN3O2SContains a methylamino group instead of hydrazinyl
5-Bromo-4-amino-N,N-dipropylpyridine-3-sulfonamideC13H20BrN3O2SLacks hydrazinyl functionality
5-Chloro-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamideC13H20ClN4O2SChlorine atom instead of bromine

The differences in biological activity among these compounds can be attributed to their structural variations.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of 5-Bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide:

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Anticancer Research : In vitro studies reported in Cancer Letters indicated that treatment with this compound reduced cell viability in various cancer cell lines by inducing apoptosis through caspase activation.

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